molecular formula C17H16N2O6S B14309354 3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) CAS No. 111297-80-4

3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)

Cat. No.: B14309354
CAS No.: 111297-80-4
M. Wt: 376.4 g/mol
InChI Key: OXQYZEAFHUXDTN-UHFFFAOYSA-N
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Description

3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is a complex organic compound characterized by its unique structure, which includes two hydroxybenzoic acid moieties linked by a carbonothioylbis(azanediylmethylene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) typically involves the reaction of 6-hydroxybenzoic acid derivatives with carbonothioylbis(azanediylmethylene) intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Common reagents include thionyl chloride, which is used to activate the carboxylic acid groups, and amines, which participate in the formation of the azanediylmethylene bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonothioyl group can be reduced to a thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Thiol-containing compounds.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of oxidative enzymes or activation of signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,3’-[Carbonothioylbis(iminomethylene)]bis(6-hydroxybenzoic acid): Similar structure but with iminomethylene instead of azanediylmethylene.

    3,3’-[Carbonylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid): Contains a carbonyl group instead of a carbonothioyl group.

Uniqueness

3,3’-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid) is unique due to its carbonothioyl linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

111297-80-4

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

5-[[(3-carboxy-4-hydroxyphenyl)methylcarbamothioylamino]methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C17H16N2O6S/c20-13-3-1-9(5-11(13)15(22)23)7-18-17(26)19-8-10-2-4-14(21)12(6-10)16(24)25/h1-6,20-21H,7-8H2,(H,22,23)(H,24,25)(H2,18,19,26)

InChI Key

OXQYZEAFHUXDTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=S)NCC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

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